2-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-5-methoxyphenol
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Overview
Description
2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-5-METHOXYPHENOL is an organic compound known for its distinctive chemical structure and properties It is a derivative of hydrazone, characterized by the presence of a 2,4-dinitrophenyl group and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-5-METHOXYPHENOL typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. For instance, the reaction of 2,4-dinitrophenylhydrazine with an aldehyde in boiling ethanol containing hydrochloric acid can yield the desired hydrazone derivative . The reaction conditions often include refluxing the mixture for a specified duration to ensure complete reaction and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-5-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted hydrazones.
Scientific Research Applications
2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-5-METHOXYPHENOL has several scientific research applications:
Chemistry: It is used as a reagent for the detection and analysis of carbonyl compounds due to its ability to form stable hydrazones.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-5-METHOXYPHENOL involves its reactivity with carbonyl compounds. The compound forms hydrazones through a nucleophilic addition-elimination mechanism, where the hydrazine group attacks the carbonyl carbon, followed by the elimination of water to form the hydrazone linkage . This reaction is utilized in analytical chemistry for the detection of aldehydes and ketones.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar analytical purposes.
2-(2,4-Dinitrophenyl)hydrazono-4-oxothiazolidine: Another derivative with potential anticancer activity.
Uniqueness
2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-5-METHOXYPHENOL is unique due to its specific structural features, combining a methoxyphenol moiety with a dinitrophenylhydrazine group
Properties
Molecular Formula |
C14H12N4O6 |
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Molecular Weight |
332.27 g/mol |
IUPAC Name |
2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-5-methoxyphenol |
InChI |
InChI=1S/C14H12N4O6/c1-24-11-4-2-9(14(19)7-11)8-15-16-12-5-3-10(17(20)21)6-13(12)18(22)23/h2-8,16,19H,1H3/b15-8+ |
InChI Key |
QEJWUNVLOVIBRP-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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